
7-Nitro-2-tetralone
Descripción general
Descripción
7-Nitro-2-tetralone is a chemical compound with the molecular formula C10H9NO3. It is a derivative of tetralone, which is a ketone derivative of tetralin, a hydrogenated derivative of naphthalene. This compound is known for its unique structure, consisting of a benzene ring fused with a cyclohexanone ring, with a nitro group at the 7th position.
Métodos De Preparación
The synthesis of 7-Nitro-2-tetralone involves various methods. One common approach is the nitration of 2-tetralone. This process typically involves the use of nitric acid and sulfuric acid as nitrating agents.
Another method involves the intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides. This method uses aluminum chloride as a catalyst and is performed under anhydrous conditions to prevent hydrolysis .
Industrial production methods often involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
7-Nitro-2-tetralone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation over catalysts such as palladium on carbon or platinum oxide.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
The major products formed from these reactions include 7-amino-2-tetralone, substituted tetralones, and various oxidized derivatives.
Aplicaciones Científicas De Investigación
7-Nitro-2-tetralone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various bioactive compounds and natural products.
Biology: The compound is used in the study of enzyme inhibition, particularly in the inhibition of enzymes such as catechol O-methyltransferase and monoamine oxidase, which are targets for Parkinson’s disease treatment.
Medicine: It has potential pharmacological applications, including the development of drugs for neurodegenerative diseases and cancer.
Industry: this compound is used in the development of photoswitchable materials and other advanced materials for various industrial applications.
Mecanismo De Acción
The mechanism of action of 7-Nitro-2-tetralone involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound binds to the active site of enzymes such as catechol O-methyltransferase and monoamine oxidase, preventing the breakdown of neurotransmitters like dopamine and serotonin. This action helps in sustaining the levels of these neurotransmitters, which is beneficial in the treatment of neurodegenerative diseases .
Comparación Con Compuestos Similares
7-Nitro-2-tetralone can be compared with other nitro-substituted tetralones, such as 6-nitro-2-tetralone and 5-nitro-2-tetralone. These compounds share similar structural features but differ in the position of the nitro group. The unique position of the nitro group in this compound imparts distinct chemical reactivity and biological activity .
Similar compounds include:
These compounds are used in similar applications but may exhibit different reactivity and potency due to the position of the nitro group.
Propiedades
IUPAC Name |
7-nitro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZFHQDZRNKNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462255 | |
| Record name | 7-Nitro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122520-12-1 | |
| Record name | 7-Nitro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




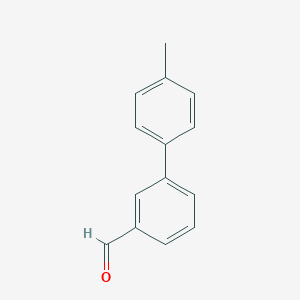

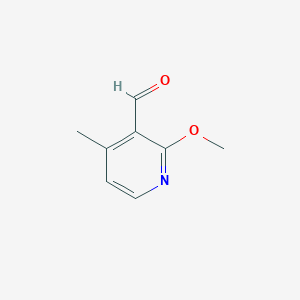


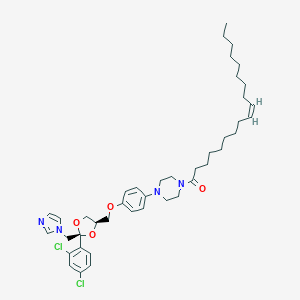
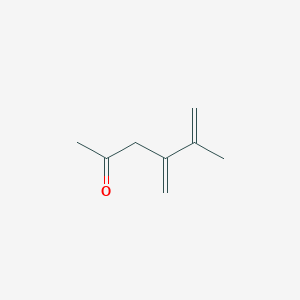
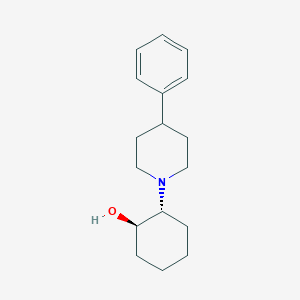

![2-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B58446.png)
